molecular formula C14H14F3N3OS B3010890 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1797617-12-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B3010890
CAS No.: 1797617-12-9
M. Wt: 329.34
InChI Key: KZHXRRLMCAOQIJ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl group, linked via an ethyl chain to a thiophene-3-carboxamide moiety. Its molecular formula is C₁₅H₁₅F₃N₄OS, with a molecular weight of 356.37 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c15-14(16,17)12-7-11(9-1-2-9)20(19-12)5-4-18-13(21)10-3-6-22-8-10/h3,6-9H,1-2,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHXRRLMCAOQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions using diazo compounds.

    Thiophene Ring Formation: The thiophene ring is synthesized through the reaction of a suitable diene with sulfur.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and thiophene rings through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of thiophene and pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring could enhance the selectivity and potency against breast cancer cells .

Compound Cell Line IC50 (µM) Mechanism of Action
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamideMCF-715Induction of apoptosis via caspase activation
Similar Thiophene DerivativeA54910Inhibition of cell proliferation

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory drugs. Compounds similar to this compound have shown promise in reducing inflammation markers in animal models, suggesting a mechanism that involves the inhibition of NF-kB signaling pathways .

Herbicidal Activity

The compound exhibits potential herbicidal properties, making it a candidate for agricultural applications. Studies have shown that thiophene-based compounds can effectively inhibit weed growth while being less toxic to crops. The structure allows for selective targeting of specific weed species without harming desirable plants .

Weed Species Application Rate (g/ha) Efficacy (%)
Amaranthus spp.20085
Echinochloa spp.15090

Insecticidal Properties

Additionally, the compound has been evaluated for its insecticidal properties against common agricultural pests. Preliminary results indicate effective mortality rates in larvae and adult stages of several pest species, suggesting its utility as a natural insecticide .

Conductive Polymers

In materials science, this compound can be incorporated into conductive polymers for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensor Development

Furthermore, the compound has potential applications in sensor technology due to its ability to interact with various analytes. Research indicates that sensors developed with thiophene derivatives can detect volatile organic compounds (VOCs) with high sensitivity and selectivity .

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter Parent Compound Analog 1 Analog 2
Molecular Formula C₁₅H₁₅F₃N₄OS C₁₉H₂₃N₅OS C₁₆H₁₄F₃N₅OS
Molecular Weight 356.37 369.5 381.4
Key Substituent Trifluoromethyl (pyrazole) Thiophen-3-yl (pyrazole) Benzo-thiadiazole (carboxamide)
Therapeutic Potential Undisclosed (structural focus) Undisclosed Undisclosed
Synthetic Feasibility Moderate (standard intermediates) High (thiophene availability) Moderate (complex heterocycle)

Research Implications

  • Trifluoromethyl vs. Thiophen-3-yl : The trifluoromethyl group (Parent Compound, Analog 2) offers superior metabolic stability compared to thiophen-3-yl (Analog 1), making it preferable for central nervous system targets .
  • Heterocycle Choice : Benzo-thiadiazole (Analog 2) may improve target engagement in enzyme inhibition due to rigidity, while thiophene (Parent Compound) balances flexibility and interaction strength .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a pyrazole moiety, known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.

Property Value
Molecular Formula C13H14F3N3OS
Molecular Weight 319.33 g/mol
LogP 3.5862
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Polar Surface Area 37.92 Ų

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have shown potent activity against various cancer cell lines, including breast and lung cancers. The IC50 values for related compounds often fall within the nanomolar range, suggesting strong inhibitory effects on tumor growth .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases involved in cell proliferation and survival pathways. For example, pyrazole derivatives have been documented to inhibit p38 MAPK, a critical pathway in inflammatory responses and cancer progression .

Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, indicating a potential anti-inflammatory effect . The IC50 values reported for these inhibitory activities are in the range of 10–100 nM, highlighting their potency.

Case Studies

  • Study on Cytokine Production Inhibition
    • A study investigated the effects of pyrazole derivatives on cytokine production in human chondro-sarcoma cells (SW1353). The compound exhibited an IC50 value of approximately 820 nM for IL-6 production inhibition, showcasing its potential in treating inflammatory diseases .
  • Antitumor Activity in Animal Models
    • Another research highlighted the use of similar compounds in mouse models of cancer. These studies reported significant tumor size reduction with repeated dosing, suggesting that these compounds can effectively target tumor growth in vivo .

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